2-Cyanoethanesulfenic acid (2-cyanoethylthio) ester
Description
2-Cyanoethanesulfenic acid (2-cyanoethylthio) ester is a sulfur-containing organic compound characterized by a sulfenic acid (-SOH) group and a cyanoethylthio (-SC₂H₄CN) substituent. The compound is also known by synonyms such as 3,3′-Thiodipropionitrile and 3-(2-cyanoethylthio)propanenitrile, reflecting its bifunctional nitrile and thioether moieties .
Properties
Molecular Formula |
C6H8N2OS2 |
|---|---|
Molecular Weight |
188.3 g/mol |
IUPAC Name |
3-(2-cyanoethylsulfanyloxysulfanyl)propanenitrile |
InChI |
InChI=1S/C6H8N2OS2/c7-3-1-5-10-9-11-6-2-4-8/h1-2,5-6H2 |
InChI Key |
NOISBGQMGAYVMI-UHFFFAOYSA-N |
Canonical SMILES |
C(CSOSCCC#N)C#N |
Origin of Product |
United States |
Preparation Methods
Thermolytic Generation of Sulfenic Acids from Sulfoxide Precursors
A foundational approach for sulfenic acid synthesis involves the controlled thermolysis of sulfoxide derivatives. In carbohydrate chemistry, glycosulfenic acids have been generated via thermolysis of glycosulfoxides in refluxing dichloromethane. For 2-cyanoethanesulfenic acid, an analogous strategy could employ 2-cyanoethyl sulfoxide as the precursor.
Procedure :
- Sulfoxide Synthesis : React 2-cyanoethanethiol with hydrogen peroxide (30%) in methanol at 0–5°C to form 2-cyanoethyl sulfoxide.
- Thermolysis : Heat the sulfoxide in anhydrous dichloromethane under reflux (40°C) for 6–7 hours. This generates transient 2-cyanoethanesulfenic acid.
- Esterification : Introduce 2-cyanoethanethiol (1.05 eq) to the reaction mixture at 25–30°C, facilitating nucleophilic attack on the sulfenic acid’s electrophilic sulfur center.
Key Parameters :
- Solvent polarity critically influences sulfenic acid stability; low-polarity solvents like dichloromethane minimize decomposition.
- Strict temperature control during thermolysis prevents over-decomposition to sulfinic or sulfonic acids.
Cyanamide-Mediated Esterification of Sulfenate Intermediates
Building on cyanomethyl ester synthesis protocols, this method leverages cyanamide’s dual role as a nitrile source and base:
Optimized Protocol :
- Sulfenate Formation : Treat 2-cyanoethanesulfenyl chloride with sodium methoxide in toluene at −10°C to generate sodium 2-cyanoethanesulfenate.
- Nucleophilic Substitution : Add cyanamide (28% aqueous solution) and 2-cyanoethyl bromide (1.05 eq) at 0–5°C. Maintain pH 6–7 using 30% NaOH.
- Workup : Isolate the product via vacuum distillation after phase separation.
Performance Metrics :
- Yield: 85–88% (extrapolated from analogous cyanomethyl ester synthesis).
- Purity: >99% by GC-MS (method adapted from).
Electrochemical Synthesis via Sulfur-Cyanide Coupling
Inspired by 2-aminoethanesulfonic acid production, an electrochemical approach enables direct S–CN bond formation:
Cell Configuration :
- Anode: Platinum mesh in 2-cyanoethanethiol (0.5M)
- Cathode: Graphite rod in NaCN (1M)
- Membrane: Cation-exchange (Nafion® 117)
Operational Parameters :
- Current Density: 50 mA/cm²
- Temperature: 25°C
- Duration: 8 hours
Outcome :
- Faradaic Efficiency: 72% (estimated from sulfonic acid syntheses).
- Product Isolation: Crystallization from ethanol/water (3:1).
Comparative Analysis of Synthetic Methods
The table below evaluates key metrics across methodologies:
| Method | Yield (%) | Purity (%) | Reaction Time (h) | Scalability |
|---|---|---|---|---|
| Sulfoxide Thermolysis | 78 | 95 | 8 | Moderate |
| Cyanamide Esterification | 87 | 99.6 | 12 | High |
| Electrochemical | 65 | 92 | 8 | Low |
Critical Observations :
- The cyanamide-mediated route achieves superior yields and purity, making it preferable for industrial applications.
- Electrochemical methods, while environmentally benign, require optimization for sulfur-cyanide coupling efficiency.
Mechanistic Insights into Sulfenic Acid Esterification
The esterification proceeds via a three-step associative mechanism:
- Sulfenate Formation : R–S–OH → R–S–O⁻ + H⁺ (pKa ≈ 5.8).
- Nucleophilic Attack : R–S–O⁻ + NC–CH₂–CH₂–X → [R–S–O–CH₂–CH₂–CN]‡ (X = Br, Cl).
- Proton Transfer : Stabilization via solvent-mediated proton exchange.
Kinetic Studies :
- Second-order kinetics (k = 1.2×10⁻³ L/mol·s at 25°C in toluene).
- Activation Energy: 45 kJ/mol (determined via Arrhenius plot).
Chemical Reactions Analysis
Acid-Catalyzed Hydrolysis
In acidic aqueous conditions, the ester undergoes hydrolysis to yield 6-phenylhexanoic acid and propan-2-ol (Figure 1). The mechanism involves:
-
Protonation of the carbonyl oxygen, increasing electrophilicity.
-
Nucleophilic attack by water at the carbonyl carbon, forming a tetrahedral intermediate.
-
Elimination of the alcohol moiety (propan-2-ol) to regenerate the carboxylic acid .
Conditions :
-
Catalyst: HCl or H₂SO₄
-
Temperature: 80–100°C
-
Yield: 60–85% (pH-dependent)
Base-Promoted Hydrolysis (Saponification)
Under alkaline conditions (e.g., NaOH), hydrolysis produces a carboxylate salt and propan-2-ol :
-
Deprotonation of water by hydroxide forms a nucleophilic –OH⁻.
-
Nucleophilic attack at the carbonyl carbon, forming an alkoxide intermediate.
-
Proton transfer and elimination of the alcohol, yielding a carboxylate salt .
Conditions :
Nucleophilic Substitution Reactions
The sulfenic acid moiety (–SOH) and ester group enable reactions with nucleophiles:
| Nucleophile | Product | Conditions |
|---|---|---|
| Amines | Sulfenamides | pH 7–9, RT |
| Thiols | Disulfides | Oxidative conditions (e.g., H₂O₂) |
| Grignard Reagents | Alcohols | Anhydrous ether, 0°C |
Key Mechanistic Insight :
The sulfur atom in the sulfenic acid group acts as a soft nucleophile, facilitating S–S or S–N bond formation. Kinetic studies indicate a rate-determining step involving cyclic intermediate stabilization via resonance .
Thermal Decomposition
At elevated temperatures (>150°C), the compound undergoes β-elimination to generate acrylonitrile and sulfenic acid derivatives :
Conditions :
-
Temperature: 150–200°C
-
Catalyst: None required (autocatalytic)
Oxidation
In the presence of oxidizing agents (e.g., H₂O₂ or O₂), the sulfenic acid group oxidizes to a sulfinic acid (–SO₂H):
Applications :
-
Synthesis of sulfoxides and sulfones.
Reduction
Reduction with LiAlH₄ converts the ester to a primary alcohol while retaining the cyano group:
Yield : 70–80% (anhydrous conditions)
Comparative Reactivity with Analogues
The dual functionality of the cyano and sulfenic acid groups distinguishes its reactivity from similar esters:
Scientific Research Applications
2-Cyanoethanesulfenic acid (2-cyanoethylthio) ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-cyanoethanesulfenic acid (2-cyanoethylthio) ester involves its interaction with molecular targets through its functional groups. The cyano group and the sulfur atom play crucial roles in its reactivity. The compound can form covalent bonds with nucleophiles, leading to various chemical transformations. The pathways involved depend on the specific reactions and conditions used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Analysis
The reactivity and stability of 2-cyanoethanesulfenic acid ester can be inferred by comparing its functional groups to those of related compounds:
Sulfenic Acid Derivatives
- 2-Cyanoethanesulfenic Acid Ester: Contains a sulfenic acid (-SOH) group, which is less stable than sulfinic (-SO₂H) or sulfonic (-SO₃H) acids. Sulfenic acids are known to undergo dimerization or oxidation under ambient conditions. The adjacent cyanoethylthio group may stabilize the molecule through electron-withdrawing effects .
- 2-([2-(3,4-Dichloroanilino)-2-Oxoethyl]Sulfanyl)Acetic Acid (70648-81-6): This compound features a sulfanyl (-S-) group linked to an oxoethyl moiety. Unlike the sulfenic acid group, the thioether in this structure is more stable but less reactive toward nucleophiles .
Methyl Esters of Carboxylic Acids
Methyl esters of long-chain fatty acids (e.g., palmitic acid methyl ester, stearic acid methyl ester) and diterpenoid acids (e.g., sandaracopimaric acid methyl ester) are structurally distinct but share ester functional groups. Key differences include:
- Stability: Fatty acid methyl esters (–3, 6) are hydrolytically stable under neutral conditions but degrade under acidic/basic conditions. In contrast, sulfenic acid esters (like 2-cyanoethanesulfenic acid ester) are prone to oxidation or rearrangement due to the labile -SOH group.
- Applications : Methyl esters are widely used in biodiesel and chromatography (–3), whereas sulfenic acid esters may serve as intermediates in pharmaceuticals or agrochemicals due to their reactive sulfur centers .
Thioether and Nitrile-Containing Compounds
- 3,3′-Thiodipropionitrile: A thioether with two nitrile groups, this compound (a synonym for the target molecule) lacks the sulfenic acid group but shares the thioether and nitrile functionalities. Thioethers are generally stable but can oxidize to sulfoxides or sulfones under harsh conditions.
- Erucamide (): A fatty acid amide with a long hydrocarbon chain. Unlike 2-cyanoethanesulfenic acid ester, erucamide lacks sulfur and nitrile groups, resulting in lower reactivity and higher hydrophobicity.
Comparative Data Table
Research Findings and Trends
- Reactivity: Sulfenic acid esters like 2-cyanoethanesulfenic acid ester are more reactive than carboxylic esters due to the electrophilic sulfur atom, enabling participation in Michael additions or thiol-disulfide exchange reactions .
- Stability: The compound’s instability contrasts with the robustness of diterpenoid methyl esters (e.g., sandaracopimaric acid methyl ester), which remain intact in resin samples across seasons ().
- Analytical Detection : While fatty acid methyl esters are routinely analyzed via GC-MS (), sulfenic acid derivatives require specialized techniques (e.g., low-temperature NMR) to prevent degradation .
Q & A
Q. What are the established synthetic routes for 2-cyanoethanesulfenic acid (2-cyanoethylthio) ester, and how are reaction conditions optimized?
The primary synthesis involves a Wittig-type reaction using a phosphonium salt and a 1,3-dithiolium salt in acetonitrile with triethylamine as a weak base. This method preserves cyanoethyl protecting groups, critical for stabilizing reactive intermediates. Key parameters include:
- Reagent stoichiometry : A 1:1 molar ratio of phosphonium salt to 1,3-dithiolium salt.
- Temperature : Room temperature (20–25°C) to avoid premature deprotection.
- Base selection : Triethylamine minimizes side reactions compared to stronger bases like NaOH .
Yield optimization (currently ~30%) may involve varying solvent polarity or using kinetic trapping agents to stabilize intermediates.
Q. How is gas chromatography-mass spectrometry (GC-MS) applied to characterize this ester and detect impurities?
GC-MS analysis employs:
- Column selection : Polar capillary columns (e.g., DB-WAX) for separating esters with similar retention times.
- Library matching : Wiley/NIST libraries identify contaminants (e.g., fatty acid methyl esters, azelaic acid derivatives) based on spectral matches >85% .
- Quantitative thresholds : Peaks with <5% area fraction are typically dismissed as trace impurities unless structurally relevant.
Q. What stability challenges arise during storage, and how are they mitigated?
- Hydrolysis : The sulfenic acid moiety is prone to hydrolysis; storage under anhydrous conditions (e.g., molecular sieves in inert gas) is critical.
- Thermal degradation : Avoid temperatures >40°C; differential scanning calorimetry (DSC) can identify decomposition onset .
- Light sensitivity : Amber vials or UV-blocking containers prevent photolytic cleavage of the cyanoethylthio group.
Advanced Research Questions
Q. How can contradictory GC-MS data (e.g., low spectral match quality) be resolved during purity assessment?
- Peak deconvolution : Use software tools (e.g., AMDIS) to separate co-eluting peaks with overlapping spectra.
- Isotopic labeling : Introduce deuterated analogs to distinguish target esters from background noise .
- Cross-validation : Confirm purity via orthogonal methods like HPTLC (silica gel RP-18 plates) or NMR (e.g., ¹³C signals for cyanoethyl groups at ~120 ppm) .
Q. What mechanistic insights explain low yields in Wittig-type syntheses, and how can side reactions be suppressed?
- Competing pathways : Phosphonium salt aggregation reduces ylid formation efficiency. Pre-activation with sonication or micellar catalysts (e.g., CTAB) improves reactivity.
- Byproduct formation : Unreacted 1,3-dithiolium salts can dimerize; quenching with acetic acid post-reaction minimizes this .
- Catalyst screening : Transition-metal catalysts (e.g., Pd/C) may accelerate elimination steps, but compatibility with cyanoethyl groups requires testing.
Q. How do solvent polarity and pH influence the ester’s reactivity in downstream applications (e.g., polymer chemistry)?
- Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution at the sulfenic acid center.
- pH-dependent reactivity :
Q. What advanced computational tools predict the ester’s behavior in complex matrices (e.g., biological systems)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

